molecular formula C21H22N2O7S B11482803 7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-{[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11482803
M. Wt: 446.5 g/mol
InChI Key: AHUZWRBJMOVWPA-UHFFFAOYSA-N
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Description

7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole moiety, which is known for its diverse biological activities, and a benzofuranone structure, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The benzofuranone structure can be synthesized via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has shown potential in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety can bind to the active site of enzymes, inhibiting their activity, while the benzofuranone structure can interact with cellular pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-{[(5,6-DIMETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its combination of benzodiazole and benzofuranone structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H22N2O7S

Molecular Weight

446.5 g/mol

IUPAC Name

7-[(5,6-dimethoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H22N2O7S/c1-25-14-6-12-13(7-15(14)26-2)23-21(22-12)31-9-11-16-10(8-30-20(16)24)17(27-3)19(29-5)18(11)28-4/h6-7H,8-9H2,1-5H3,(H,22,23)

InChI Key

AHUZWRBJMOVWPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)NC(=N2)SCC3=C(C(=C(C4=C3C(=O)OC4)OC)OC)OC)OC

Origin of Product

United States

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